molecular formula C21H25NO3 B14528340 Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate CAS No. 62377-22-4

Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate

Cat. No.: B14528340
CAS No.: 62377-22-4
M. Wt: 339.4 g/mol
InChI Key: MTAWQGTUMVSZNR-UHFFFAOYSA-N
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Description

Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate is an organic compound with the molecular formula C19H23NO3. It is a benzoate ester, which is a class of compounds known for their pleasant odors and applications in various industries

Properties

CAS No.

62377-22-4

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C21H25NO3/c1-4-14-25-21(24)18-13-8-7-12-17(18)20(23)22-19-15(5-2)10-9-11-16(19)6-3/h7-13H,4-6,14H2,1-3H3,(H,22,23)

InChI Key

MTAWQGTUMVSZNR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)NC2=C(C=CC=C2CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate typically involves the esterification of benzoic acid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester . The general steps are as follows:

    Reactants: Benzoic acid and propanol.

    Catalyst: A strong acid such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The mixture is heated under reflux for several hours.

    Purification: The product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Hydrolysis: Benzoic acid and propanol.

    Oxidation: Various oxidized derivatives of the aromatic ring.

    Substitution: Substituted benzoate esters with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties.

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